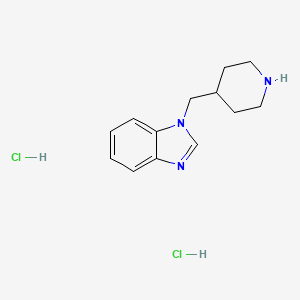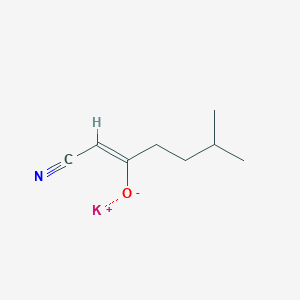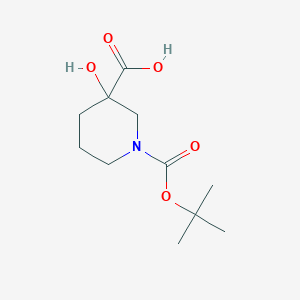
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride
Übersicht
Beschreibung
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, also known as P4M-BZDH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and is synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Staining
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, belonging to the class of bis-benzimidazole compounds, shares structural similarities with Hoechst 33258, a well-known DNA minor groove binder. These compounds exhibit strong binding affinity to AT-rich sequences in the DNA minor groove, making them valuable tools in molecular biology for DNA staining and analysis. Hoechst derivatives, including 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride analogs, are extensively utilized in plant cell biology for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content via flow cytometry and chromosome analysis. Their inherent ability to penetrate cellular membranes easily due to their lipophilic nature enhances their application in live-cell imaging and nuclear staining protocols (Issar & Kakkar, 2013).
Radioprotection and Enzyme Inhibition
Compounds structurally related to 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride have been investigated for their potential use as radioprotectors and topoisomerase inhibitors. This application is critical in the development of protective agents against radiation-induced DNA damage and as adjuvants in cancer therapy, where control over DNA replication and cell division is sought. By inhibiting topoisomerases, these compounds can prevent DNA overwinding during replication, making them valuable in studying DNA dynamics and as potential therapeutic agents in oncology (Issar & Kakkar, 2013).
Molecular Basis for DNA Sequence Recognition
The structural framework of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride provides an excellent model for studying DNA sequence recognition and binding specificity. Research on analogs of this compound contributes significantly to understanding how minor groove binders interact with specific DNA sequences, offering insights into the molecular basis of sequence recognition. This knowledge is instrumental in rational drug design, especially in developing agents that can selectively bind to specific DNA regions, offering a targeted approach in gene therapy and molecular diagnostics (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h1-4,10-11,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBSPFVIQBHWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)